An In-depth Technical Guide to 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene and Its Analogs
An In-depth Technical Guide to 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene and Its Analogs
Introduction
1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is a halogenated and fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a methoxy group, and a trifluoromethoxy group on a benzene ring, suggests its utility as a versatile building block in organic synthesis. The combination of these functional groups can impart unique electronic and lipophilic properties to larger molecules, making it a valuable intermediate for the synthesis of novel pharmaceutical candidates and advanced materials.
The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The methoxy and trifluoromethoxy groups are known to modulate the pharmacokinetic and pharmacodynamic properties of drug molecules. The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing group that can enhance metabolic stability, bioavailability, and binding affinity.[1][2]
Chemical and Physical Properties
While specific experimental data for 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is unavailable, the properties of its isomers and analogs are summarized in the table below to provide an estimated profile.
| Property | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene | 1-Bromo-4-(trifluoromethoxy)benzene | 1-Bromo-2-(trifluoromethoxy)benzene | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene |
| CAS Number | 402-07-3[3] | 407-14-7 | 64115-88-4[4] | Not readily available |
| Molecular Formula | C8H6BrF3O[3] | C7H4BrF3O | C7H4BrF3O[4] | C8H6BrF3O |
| Molecular Weight | 255.04 g/mol [3] | 241.01 g/mol | 241.01 g/mol [4] | 255.03 g/mol |
| Boiling Point | Not available | 80 °C at 50 mmHg | 158-160 °C[4] | Not available |
| Density | Not available | 1.622 g/mL at 25 °C | 1.62 g/mL at 25 °C[4] | Not available |
| Refractive Index | Not available | n20/D 1.461 | n20/D 1.464[4] | Not available |
Synthesis and Reactivity
The synthesis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene would likely follow established methodologies for the synthesis of substituted aromatic compounds. A plausible synthetic route could involve the bromination of a substituted benzene precursor or the introduction of the methoxy and trifluoromethoxy groups onto a brominated benzene ring.
A potential synthetic pathway could start from 2-methoxy-4-(trifluoromethoxy)aniline, which could be synthesized from commercially available precursors. The aniline could then undergo a Sandmeyer reaction to introduce the bromine atom at the 1-position.
Caption: Hypothetical synthesis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene.
This protocol is a representative example for the bromination of a substituted phenol, which could be a key step in the synthesis of the target compound or its precursors.
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Dissolution: Dissolve the phenolic precursor (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) or bromine (1.0-1.2 eq) in the same solvent to the cooled solution with stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
Substituted bromobenzenes are pivotal intermediates in the synthesis of complex organic molecules. The bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.
The trifluoromethoxy group is particularly valuable in drug design as it can enhance a molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.[2] The methoxy group can also influence biological activity and metabolic pathways.[5] Therefore, 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is a promising building block for the synthesis of novel therapeutic agents targeting a range of diseases.
In materials science, the incorporation of fluorinated moieties can lead to materials with enhanced thermal stability, chemical resistance, and unique electronic properties, making them suitable for applications in polymers and liquid crystals.[1]
Given the prevalence of similar structures in kinase inhibitors, a molecule synthesized from this bromo-intermediate could potentially target protein kinase signaling pathways, which are often dysregulated in cancer.
Caption: Potential inhibition of a generic kinase signaling pathway.
Spectroscopic Analysis
No experimental spectroscopic data is available for 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. However, based on its structure and data from analogs, the following spectral characteristics can be predicted.
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the substitution pattern. Signals for the methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon attached to the bromine atom would be shifted downfield, while the carbons bearing the oxygen-containing substituents would also have characteristic chemical shifts.
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IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-Br, C-O, C-F, and aromatic C-H and C=C bonds.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a bromine-containing molecule.
This guide provides a foundational understanding of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene based on available chemical knowledge. Further experimental investigation is required to fully elucidate its properties and potential.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-bromo-2-methoxy-4-(trifluoromethyl)benzene 98% | CAS: 402-07-3 | AChemBlock [achemblock.com]
- 4. 1-Bromo-2-(trifluoromethoxy)benzene 97 64115-88-4 [sigmaaldrich.com]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
